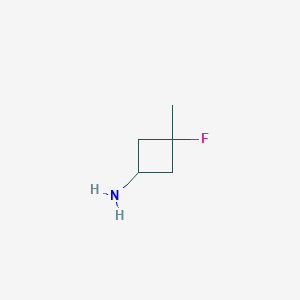
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid is an organic compound with a complex structure that includes a pyridazinone ring substituted with methoxy and phenyl groups
Méthodes De Préparation
The synthesis of 2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyridazinone ring. This intermediate is then further reacted with 4-methoxybenzaldehyde under acidic conditions to introduce the methoxyphenyl group. The final step involves the hydrolysis of the ester group to yield the propanoic acid derivative .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid involves its interaction with specific molecular targets. The methoxy and phenyl groups may facilitate binding to enzymes or receptors, while the pyridazinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid include:
3-(4-Methoxyphenyl)propionic acid: This compound has a similar methoxyphenyl group but lacks the pyridazinone ring.
2-(4-Methoxyphenyl)propanoic acid: Similar structure but with different functional groups.
4-Methoxy-3-methylphenylboronic acid: Contains a methoxyphenyl group but with a boronic acid functional group instead of the pyridazinone ring.
These compounds share some structural features but differ in their functional groups and overall reactivity, highlighting the unique properties of this compound.
Propriétés
Numéro CAS |
1437432-59-1 |
|---|---|
Formule moléculaire |
C15H16N2O5 |
Poids moléculaire |
304.30 |
Nom IUPAC |
2-[4-methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid |
InChI |
InChI=1S/C15H16N2O5/c1-9(15(19)20)17-13(18)8-12(22-3)14(16-17)10-4-6-11(21-2)7-5-10/h4-9H,1-3H3,(H,19,20) |
Clé InChI |
IZKJCGCPUOXDAP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1C(=O)C=C(C(=N1)C2=CC=C(C=C2)OC)OC |
SMILES canonique |
CC(C(=O)O)N1C(=O)C=C(C(=N1)C2=CC=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-methoxy-2-methylbenzoyl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B1652331.png)
![3-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)propyl]-1-(2-phenylpyrimidin-5-yl)urea](/img/structure/B1652334.png)
![2-(3-methoxypropanesulfonamido)-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide](/img/structure/B1652335.png)




![tert-butyl 4-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1652344.png)

![N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate](/img/structure/B1652346.png)



